molecular formula C5H10F2O B2656634 3,3-Difluoropentan-1-ol CAS No. 1782528-41-9

3,3-Difluoropentan-1-ol

Cat. No.: B2656634
CAS No.: 1782528-41-9
M. Wt: 124.131
InChI Key: QVCDXFJGNUGCER-UHFFFAOYSA-N
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Description

Contextual Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine chemistry, the study of organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.org These compounds have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.orgstanford.edu The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com An estimated 20% of all pharmaceuticals contain fluorine, highlighting the impact of this element in medicinal chemistry. wikipedia.orgnih.gov

Overview of Fluorinated Alcohols as Key Intermediates

Fluorinated alcohols are a class of organofluorine compounds that serve as crucial intermediates in organic synthesis. nih.govresearchgate.net Their unique properties, such as strong hydrogen-bonding ability and low nucleophilicity, make them valuable as solvents and promoters for various chemical reactions. nih.govresearchgate.net They can facilitate reactions that would otherwise require harsh conditions or catalysts. researchgate.net The presence of fluorine atoms increases the acidity of the alcohol's hydroxyl group, a property that can be exploited in various transformations. acs.org These alcohols are key building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and materials. nih.govresearchgate.net

Rationale for Investigating 3,3-Difluoropentan-1-ol as a Research Target

The investigation of this compound is driven by its potential as a building block for creating novel molecules with desirable properties. The gem-difluoro group at the C3 position offers a unique combination of steric and electronic features. This specific arrangement can influence the molecule's conformational preferences and its interactions with biological targets. Research into such specifically fluorinated aliphatic alcohols helps to systematically understand the impact of fluorine substitution on properties like lipophilicity. sci-hub.se For instance, the key intermediate (2S)-5-(1,3-dioxolan)-1-benzoyloxy-3,3-difluoropentan-2-ol was instrumental in the synthesis of potential anti-HIV agents. nih.gov

Scope and Methodological Approaches in Academic Research on this compound

Academic research on this compound and related compounds encompasses a variety of methodological approaches. Synthesis is a primary focus, with researchers developing new and efficient ways to introduce the gem-difluoro moiety. A documented synthesis of this compound involves the reduction of a suitable precursor using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. soton.ac.uk Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for characterizing these new compounds and confirming their structure. tandfonline.com Computational studies are also employed to predict molecular properties and understand reaction mechanisms. rsc.org

Historical Trajectory of Research on Related Geminal Difluorinated Alcohols

The study of organofluorine chemistry has a rich history, beginning in the 19th century. wikipedia.orgnumberanalytics.com The development of new fluorinating agents and synthetic methods over the years has been crucial for the advancement of the field. numberanalytics.comjst.go.jp Research into geminal difluorinated compounds, in particular, has gained momentum with the increasing demand for fluorinated molecules in various applications. acs.orgnih.gov Early research laid the groundwork for understanding the fundamental properties of these compounds, while more recent studies have focused on their stereoselective synthesis and application as chiral building blocks. researchgate.netnih.gov The development of methods for the synthesis of β,β'-difluorinated acetals from 2-monofluorinated alcohols has been a notable advancement. tandfonline.com The synthesis of difluorinated primary alcohols has also been a significant area of research. scirp.org

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1782528-41-9 chemsrc.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C5H10F2O uni.lu
Molecular Weight 124.13 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
InChI Key QVCDXFJGNUGCER-UHFFFAOYSA-N sigmaaldrich.comuni.lu

Related Difluorinated Alcohols in Research

Compound NameCAS NumberMolecular FormulaKey Research Area
3,3-Difluoropropan-1-ol461-52-9C3H6F2OBuilding block in synthesis
1-Chloro-1,1-difluoropentan-2-ol6301-96-8C5H9ClF2OChemical synthesis
3-Amino-1,1-difluoropentan-2-ol1250487-55-8C5H11F2NOPharmaceutical intermediate
5,5-Difluoropentan-1-ol1668599-04-9C5H10F2OSynthetic building block
3,3-Difluoro-1,5-pentanediol126300-39-8C5H10F2O2Monomer for polymers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCDXFJGNUGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 3,3 Difluoropentan 1 Ol

Strategic Retrosynthetic Disconnections for the 3,3-Difluoropentan-1-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the carbon-fluorine bonds and the construction of the carbon skeleton.

Key Retrosynthetic Pathways:

C-F Bond Formation: The most direct approach involves the late-stage introduction of the two fluorine atoms onto a pre-existing five-carbon backbone. This can be achieved through the fluorination of a suitable precursor, such as a ketone (pentan-3-one derivative) or a diol.

C-C Bond Formation: Alternatively, the carbon skeleton can be constructed using a fluorinated building block. For instance, a two-carbon nucleophile could be reacted with a three-carbon electrophile already containing the gem-difluoro moiety.

A plausible retrosynthetic route starting from a ketone is illustrated below:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic disconnection of this compound leading back to pentan-3-one and a protected 1-bromo-2-ethanol.

This analysis suggests that a key intermediate for the synthesis of this compound could be a suitably protected 3,3-difluoropentanal or a related derivative, which in turn could be derived from the corresponding difluorinated alkane.

Chemo- and Regioselective Fluorination Strategies for the Synthesis of this compound

The selective introduction of fluorine atoms into a molecule is a significant challenge in synthetic organic chemistry. For the synthesis of this compound, the key step is the gem-difluorination at the C3 position, which requires robust and selective fluorination methods.

Electrophilic fluorination has become a powerful tool for the synthesis of organofluorine compounds. mdpi.com These methods typically involve the use of reagents with a "F+" source that can react with electron-rich centers such as enols, enolates, or enamines. For the synthesis of this compound, a precursor like a β-ketoester or an enamine derived from a pentan-3-one derivative could be subjected to electrophilic fluorination.

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.comrsc.org The reaction of an enolate with an electrophilic fluorine source can introduce a single fluorine atom. A subsequent deprotonation and fluorination step would then lead to the desired gem-difluoro compound. The development of these "tamed" electrophilic reagents has enabled catalytic enantioselective fluorination of nucleophilic substrates. acs.org

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Key Features
N-Fluorobenzenesulfonimide NFSI Bench-stable solid, widely used. mdpi.com

Nucleophilic fluorination provides an alternative route to gem-difluoro compounds, often starting from ketones or their derivatives. One common strategy involves the conversion of a ketone to a dithiolane or dithioketal, which can then be fluorinated. illinois.edunih.gov This transformation can be achieved using reagents like bromine or N-bromosuccinimide in the presence of a fluoride (B91410) source such as pyridinium (B92312) poly(hydrogen fluoride). illinois.edu

Another approach is the reaction of ketones with reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgorganic-chemistry.org These reagents can directly convert the carbonyl group into a gem-difluoro group. organic-chemistry.org

Table 2: Common Nucleophilic Fluorinating Reagents

Reagent Name Abbreviation Application
Diethylaminosulfur trifluoride DAST Deoxyfluorination of alcohols and ketones. organic-chemistry.orgorganic-chemistry.org
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor More thermally stable alternative to DAST. organic-chemistry.orgorganic-chemistry.org

Deoxyfluorination is a valuable method for converting alcohols into alkyl fluorides and can be extended to the synthesis of gem-difluoro compounds from 1,3-diols. thieme-connect.comcolab.ws Reagents such as DAST and Deoxo-Fluor are effective for the deoxyfluorination of alcohols. enamine.net The reaction proceeds by activation of the alcohol followed by nucleophilic substitution with fluoride. For the synthesis of this compound, a precursor diol, pentane-1,3-diol, could potentially be converted to the target molecule, although controlling the regioselectivity of the fluorination would be a critical challenge. More recent developments have introduced novel reagents like AlkylFluor and PhenoFluor for deoxyfluorination under milder conditions. thieme-connect.com

Stereoselective and Enantioselective Synthesis Approaches for this compound and its Analogues

The development of stereoselective methods for the synthesis of chiral organofluorine compounds is of great importance, as the biological activity of a molecule is often dependent on its stereochemistry. acs.org While this compound itself is achiral, the methodologies developed for the asymmetric synthesis of fluorinated compounds are highly relevant for the preparation of its chiral analogues.

Catalytic enantioselective fluorination has emerged as a powerful strategy. organicreactions.org This can be achieved using chiral catalysts, including Lewis acids, organocatalysts, and transition metal complexes, in combination with electrophilic fluorinating reagents. organicreactions.orgnih.gov For instance, the enantioselective fluorination of β-ketoesters catalyzed by chiral palladium or copper complexes can produce α-fluoro-β-ketoesters with high enantioselectivity. nih.gov These intermediates can then be further manipulated to introduce the second fluorine atom and construct the desired carbon skeleton.

Enzymatic approaches also offer a promising alternative for the synthesis of chiral fluorinated compounds. the-innovation.org Ene-reductases, for example, can catalyze the asymmetric reduction of α,β-unsaturated compounds, and this has been applied to the synthesis of chiral fluorinated molecules. researchgate.net Biocatalytic reduction of α-gem-difluorinated ketones using alcohol dehydrogenases can provide access to enantioenriched β-gem-difluorinated alcohols with high yields and enantiomeric excesses. researchgate.net

Application of Modern Catalytic Systems in the Synthesis of this compound

Modern catalytic systems have revolutionized the field of fluorination chemistry, enabling more efficient, selective, and sustainable synthetic routes. nih.gov Transition metal catalysis, in particular, has been extensively explored for the formation of C-F bonds. nih.gov

Palladium-catalyzed reactions, for instance, have been used for the fluorination of various substrates. nih.govresearchgate.net For example, Pd-catalyzed C-H functionalization followed by β-fluoride elimination has been reported for the synthesis of gem-difluoro olefins. nih.gov While not directly applicable to the synthesis of a saturated alcohol, this highlights the versatility of palladium catalysis in C-F bond formation.

Copper and nickel complexes have also been employed as catalysts in enantioselective fluorination reactions. nih.gov Chiral bis(oxazoline)-copper complexes, for example, have been used to catalyze the enantioselective fluorination of β-ketoesters. nih.gov Similarly, nickel-catalyzed direct asymmetric fluorination of α-aryl acetic acid derivatives has been reported. acs.org

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. mdpi.com Chiral primary amines, such as those derived from cinchona alkaloids, can catalyze the enantioselective α-fluorination of aldehydes and ketones. nih.gov These catalytic systems offer the advantage of being metal-free and often operate under mild reaction conditions.

Table 3: Mentioned Compounds

Compound Name
This compound
N-fluorobenzenesulfonimide
Selectfluor®
Diethylaminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Pyridinium poly(hydrogen fluoride)
AlkylFluor

Transition Metal Catalysis (e.g., C-H activation where fluorinated alcohols act as solvents)

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org In the synthesis of fluorinated molecules, this approach is particularly significant. Catalytic systems, often championed by palladium, enable the installation of fluorine at both C(sp²) and C(sp³) sites. nih.gov These reactions frequently utilize high-oxidation-state transition-metal fluoride complexes and may employ directing groups to achieve high site- and stereoselectivity. nih.gov

A notable development in this field is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as solvents. rsc.org These solvents have been found to have a remarkable beneficial effect on the reactivity and selectivity of various C-H activation reactions. rsc.org Their strong hydrogen-bonding donor ability and low nucleophilicity can promote reactions even without a catalyst in some cases. researchgate.net For instance, palladium-catalyzed C-H activation has been successfully used for the fluoroalkoxylation of aromatic C(sp²)-H bonds, yielding key compounds like those containing the 2,2,2-trifluoroethoxy moiety. nih.gov

The functionalization of C(sp³)–H bonds, which is inherently more challenging, has also seen progress. nih.gov External ligands have proven effective in directing the C(sp³)–H fluorination at sites with weakly coordinating auxiliaries, thereby controlling reactivity. nih.gov While the direct synthesis of this compound via C-H activation is a complex task, these principles lay the groundwork for future developments in the selective fluorination of aliphatic chains.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization Relevant to Fluorinated Compound Synthesis

Catalyst System Substrate Type Reaction Type Key Finding Source(s)
Palladium (Pd) Aromatic compounds C(sp²)-H Fluoroalkoxylation Enables introduction of fluorinated ether groups, crucial in bioactive molecules. nih.gov
Copper (Cu) Benzamide derivatives C-H Trifluoromethylthiolation Copper-promoted functionalization at the ortho-position. nih.gov
Palladium (Pd) Aliphatic compounds C(sp³)-H Fluorination Use of directing groups and external ligands allows for control over site selectivity. nih.gov
Palladium(II) Chloride β,β-difluorostyrenes Intramolecular Amination Catalytic electrophilic activation of difluoroalkenes for synthesis of oxindoles. tsukuba.ac.jp

Organocatalysis in Fluorinated Alcohol Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, complementing metal-based and biocatalytic methods. In the context of synthesizing fluorinated compounds, organocatalysts offer mild reaction conditions and unique activation modes. researchgate.net Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids (e.g., amine-thiourea and amine-squaramide catalysts), are particularly effective in a variety of cycloaddition and addition reactions to create chiral fluorinated molecules. researchgate.net

These catalysts can facilitate reactions like the Michael addition of 1,3-diketones to trans-β-nitrostyrene with high enantioselectivity (up to 96% ee). mdpi.com The synthesis of organofluorine compounds through organocatalytic methods often involves electrophilic fluorination of precursors like carbonyl compounds. dntb.gov.ua This approach provides an efficient route to chiral β-fluoroketones through asymmetric fluorination/semipinacol rearrangement. dntb.gov.ua While direct application to this compound requires specific precursors, the principles of organocatalytic asymmetric fluorination and subsequent reduction are highly relevant for accessing chiral fluorinated alcohols.

Table 2: Applications of Organocatalysis in Asymmetric Synthesis

Catalyst Type Reaction Substrate Example Key Outcome Source(s)
Cinchona Alkaloid Derivatives Hydroxyalkylation Indole Good enantioselectivities (up to 73% ee) achieved with the parent catalyst. mdpi.com
Quinine-based tertiary amine-thiourea Mannich Reaction Rhodanines and isatin-derived ketimines Excellent diastereoselectivities (98:2-99:1 dr) and enantioselectivities (up to 97% ee). researchgate.net
Squaramide Catalyst [3+3]-Annulation Electron-rich phenols, 2-nitro 1,3-enynes Construction of novel chiral quaternary 3-nitrochromane architecture with high stereoselectivity. researchgate.net

Biocatalysis for Stereoselective Reduction to Difluorinated Alcohols

Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical methods for producing enantiomerically pure chiral alcohols. mdpi.comnih.gov The asymmetric reduction of prochiral ketones to their corresponding alcohols is a key application, often employing isolated enzymes like alcohol dehydrogenases (ADHs) or whole-cell biocatalysts. mdpi.comnih.gov These biological systems provide remarkable enantioselectivity under mild reaction conditions. mdpi.com

For the synthesis of a specific stereoisomer of a difluorinated alcohol like this compound, the biocatalytic reduction of a precursor, 3,3-difluoropentan-1-one, would be the target reaction. ADHs are particularly valuable as they can reduce a wide range of sterically demanding ketones with excellent stereoselectivity. mdpi.comnih.gov Whole-cell catalysis is often preferred for practical applications as it circumvents the need for enzyme purification and provides an endogenous system for cofactor (e.g., NAD(P)H) regeneration. mdpi.comnih.gov The stereochemical outcome of these reductions can often be predicted by Prelog's rule, although numerous enzymes exhibit anti-Prelog selectivity, providing access to both enantiomers of the target alcohol. mdpi.comnih.gov

Table 3: Examples of Biocatalytic Reduction of Prochiral Ketones

Biocatalyst Substrate Type Key Features Selectivity Source(s)
Bacillus cereus TQ-2 (Whole Cell) Structurally diverse ketones Provides versatile anti-Prelog stereoselectivity. Good to excellent conversion and enantioselectivity. mdpi.com
Alcohol Dehydrogenase from Ralstonia sp. (RasADH) Sterically hindered ketones Highly active and stereoselective for bulky substrates. Complete diastereo- and enantioselectivity (>99% ee). mdpi.com
Carbonyl Reductases (CREDs) α-halo ketones Recombinant enzymes with high specificity. Cofactor recycling via IPA. Good yields and high stereoselectivity. almacgroup.com
Lactobacillus kefir ADH variant (Lk-ADH Prince) Sterically demanding ketones Excellent anti-Prelog (R)-stereoselectivity. High conversion (up to 99.9%) and enantiomeric excess (up to >99% ee). nih.gov

Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, especially for reactions that are hazardous, exothermic, or require precise control. mit.edursc.org For fluorination chemistry, which often involves toxic reagents and highly reactive intermediates, flow chemistry provides enhanced safety, improved heat and mass transfer, and superior scalability. mit.edubeilstein-journals.orgvapourtec.com

The synthesis of fluorinated compounds in continuous flow systems allows for the safe handling of gases like fluoroform and reagents like DAST (diethylaminosulfur trifluoride). rsc.orgbeilstein-journals.org The small volume of the reactor at any given time minimizes the risk associated with potential runaway reactions. researchgate.net Furthermore, flow systems enable the telescoping of multiple synthetic steps, in-line purification, and real-time monitoring, leading to higher efficiency and product quality. mit.edu Scaling up production in a flow reactor is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mit.edu This methodology is highly suitable for the industrial production of intermediates like this compound, ensuring a safe, efficient, and scalable process. researchgate.net

Table 4: Comparison of Batch vs. Flow Chemistry for Fluorination

Feature Batch Chemistry Flow Chemistry Advantages of Flow Source(s)
Safety Higher risk with hazardous reagents and exotherms. Small reactor volume enhances safety and control. Risk reduction, safe handling of toxic gases. beilstein-journals.org, vapourtec.com, researchgate.net
Heat Transfer Limited by surface area-to-volume ratio. Excellent heat transfer due to high surface area-to-volume ratio. Superior temperature control, prevents side reactions. mit.edu
Mass Transfer Can be inefficient, especially for gas-liquid reactions. Greatly improved mixing and interfacial contact. Higher reaction rates, better for multiphasic systems. mit.edu, rsc.org
Scalability Complex, often requires re-optimization. Straightforward by extending run time or numbering-up. Easier transition from lab to production scale. mit.edu, researchgate.net
Productivity Lower throughput for many reactions. Higher productivity, continuous output. Increased efficiency, e.g., 4.6 vs. 0.225 mmol h⁻¹ for fluoroform reactions. rsc.org

Sustainable and Green Chemistry Principles in Synthetic Route Design for Fluorinated Compounds

The design of synthetic routes for fluorinated compounds is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.eduepa.gov These principles are integral to developing modern, environmentally benign manufacturing processes. eurekalert.org

Key green chemistry principles relevant to the synthesis of this compound and other fluorinated molecules include:

Catalysis: Using catalytic reagents (transition metal, organo-, or bio-catalysts) is superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.govacs.org C-H activation is an example of a strategy that improves atom economy by avoiding pre-functionalization steps. acs.org

Safer Solvents and Reagents: This involves replacing toxic and high-boiling point solvents with greener alternatives where possible. rsc.org The development of solid-state fluorination methods that avoid solvents altogether represents a significant advance. rsc.org Additionally, designing catalysts that can use benign fluoride sources like potassium fluoride (KF) is a key goal. criver.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.eduacs.org Biocatalysis and some flow chemistry processes operate under mild conditions, contributing to energy efficiency. mdpi.com

Waste Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov Flow chemistry can reduce waste by improving yields and reducing the need for complex purification steps. researchgate.net

By integrating these principles, chemists can design synthetic pathways that are not only efficient and robust but also environmentally responsible. dntb.gov.uabenthamscience.com

Table 5: Application of Green Chemistry Principles in Advanced Synthesis

Green Chemistry Principle Application in Fluorine Chemistry Example Methodology Source(s)
Catalysis Replaces stoichiometric fluorinating agents, enabling new reaction pathways. Transition metal catalysis, Organocatalysis, Biocatalysis. yale.edu, acs.org
Atom Economy C-H activation avoids the waste generated from protecting groups and pre-functionalization. Palladium-catalyzed C-H functionalization. acs.org, acs.org
Safer Solvents Reduces reliance on toxic, volatile organic solvents. Solid-state mechanochemical fluorination; reactions in water. rsc.org, dntb.gov.ua
Energy Efficiency Lowers the environmental and economic impact of the synthesis. Biocatalytic reductions at or near room temperature. yale.edu, acs.org
Waste Prevention Improves yields and selectivity, reducing byproducts and purification waste. Continuous flow processing with in-line purification. epa.gov, researchgate.net

Investigating the Reactivity and Reaction Mechanisms of 3,3 Difluoropentan 1 Ol

Reactivity Profiles of the Hydroxyl Functional Group in 3,3-Difluoropentan-1-ol

The hydroxyl (-OH) group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is significantly modulated by the presence of the adjacent difluoro moiety.

Oxidation and Reduction Pathways

As a primary alcohol, this compound can undergo oxidation to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk The reduction of the alcohol functional group itself is not a typical transformation, as it is already in a low oxidation state. However, the oxidized derivatives, 3,3-difluoropentanal and 3,3-difluoropentanoic acid, can be reduced back to the parent alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation to Aldehydes: The partial oxidation of this compound to 3,3-difluoropentanal requires the use of mild oxidizing agents in anhydrous conditions to prevent overoxidation to the carboxylic acid. chemistrysteps.comlibretexts.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or the use of a Swern or Dess-Martin periodinane oxidation are effective for this transformation. masterorganicchemistry.com The reaction must be carefully controlled, often by distilling the volatile aldehyde as it forms to remove it from the reaction mixture. chemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert this compound directly to 3,3-difluoropentanoic acid. masterorganicchemistry.com The intermediate aldehyde is formed first but is rapidly oxidized further in the presence of water. wikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation). wikipedia.orgchemistrysteps.com

Table 1: Oxidation Pathways of this compound
Target ProductOxidation LevelTypical ReagentsReaction Conditions
3,3-DifluoropentanalPartialPyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern OxidationAnhydrous solvent (e.g., CH₂Cl₂), controlled temperature
3,3-Difluoropentanoic AcidFullPotassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄, Jones Reagent)Aqueous acidic or basic conditions, often with heating

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of esters and ethers, which can have diverse applications.

Esterification: In the presence of a carboxylic acid and an acid catalyst (such as sulfuric acid), this compound can undergo Fischer esterification to form the corresponding ester. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. The strong inductive effect of the fluorine atoms may slightly decrease the nucleophilicity of the hydroxyl oxygen, potentially requiring more forcing conditions compared to its non-fluorinated analog, pentan-1-ol. Alternatively, for a more rapid and higher-yielding reaction, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine.

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. transformationtutoring.com This alkoxide then displaces a halide or other suitable leaving group from an organohalide. masterorganicchemistry.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

Table 2: Derivatization Reactions of this compound
Reaction TypeReagentsGeneral Product
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)3,3-Difluoropentyl ester (R-COO-CH₂CH₂CF₂CH₂CH₃)
AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)3,3-Difluoropentyl ester (R-COO-CH₂CH₂CF₂CH₂CH₃)
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)3,3-Difluoropentyl ether (R'-O-CH₂CH₂CF₂CH₂CH₃)

Influence of the Geminal Difluoro Moiety on Vicinal Reactivity

The two fluorine atoms on the C3 carbon are not mere spectators; their potent electronic effects propagate through the carbon chain, significantly influencing the reactivity of the C1 hydroxyl group.

Inductive Effects and Electronic Perturbations

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms pull electron density away from the C3 carbon. This effect is transmitted through the sigma bonds of the carbon skeleton to the C1 carbon and the attached hydroxyl group.

This electronic perturbation has a primary consequence: an increase in the acidity of the hydroxyl proton. By withdrawing electron density from the oxygen atom, the C-F bonds stabilize the resulting alkoxide conjugate base (3,3-difluoropentan-1-oxide). masterorganicchemistry.com This stabilization makes the loss of a proton more favorable. Consequently, this compound is expected to have a lower pKa (be more acidic) than its non-fluorinated counterpart, pentan-1-ol. For comparison, the pKa of ethanol (B145695) is approximately 16, while that of 2,2,2-trifluoroethanol (B45653) is 12.4, demonstrating the significant acidifying effect of nearby fluorine atoms. masterorganicchemistry.com

Table 3: Comparison of Acidity in Alcohols
AlcoholpKa (approximate)Key Influence
Pentan-1-ol~17Baseline (Alkyl group)
2,2,2-Trifluoroethanol12.4Strong inductive effect from three β-fluorines
This compoundEstimated 14-15Inductive effect from two γ-fluorines (effect diminishes with distance)

Stereoelectronic Effects and Conformational Preferences

Beyond simple inductive effects, the fluorine atoms exert stereoelectronic control, influencing the molecule's preferred three-dimensional shape, or conformation. A key phenomenon is the "gauche effect," where a conformation with adjacent electronegative substituents oriented at a dihedral angle of approximately 60° (gauche) is favored over the anti-periplanar (180°) conformation, which would normally be preferred to minimize steric hindrance. wikipedia.orgchemeurope.com

This effect is primarily explained by hyperconjugation. wikipedia.org In the case of a fragment like F-C-C-H, a stabilizing interaction occurs when the electron density from a C-H sigma bonding orbital (σ) is donated into the adjacent C-F anti-bonding orbital (σ). This σ(C-H) → σ(C-F) interaction is maximized in a gauche arrangement. wikipedia.org For this compound, the crucial rotations are around the C2-C3 and C3-C4 bonds. The molecule will likely adopt conformations that maximize these stabilizing hyperconjugative interactions (e.g., σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F)), leading to a preference for specific gauche arrangements of the carbon backbone around the CF₂ group. This conformational locking can influence the accessibility of the hydroxyl group to reagents and affect the stereochemical outcome of reactions. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise pathway of a chemical reaction requires a combination of kinetic analysis and spectroscopic observation. researchgate.net These studies provide insights into reaction rates, the identity of intermediates, and the nature of transition states.

Kinetic Studies: The rate of a reaction involving this compound can be monitored by tracking the concentration of the reactant or product over time. researchgate.net For example, in an oxidation reaction, small aliquots could be taken from the reaction mixture at timed intervals and analyzed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). By determining the order of the reaction with respect to the alcohol and other reagents, a rate law can be established, which provides crucial evidence for the proposed mechanism. researchgate.net

Spectroscopic Studies: Modern spectroscopic techniques allow for real-time, in-situ monitoring of reactions, providing a continuous view of the chemical transformation. mt.comspiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for studying reactions of this compound. wikipedia.org By setting up a reaction directly in an NMR tube, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals, providing both structural and quantitative data over time. researchgate.netyoutube.com Deuterium (B1214612) labeling studies can also be used to probe mechanisms, for instance, by replacing the hydroxyl proton with deuterium to see if its removal is part of the rate-determining step. sapub.org

Infrared (IR) Spectroscopy: In-situ IR spectroscopy (e.g., using an attenuated total reflectance probe, ATR-FTIR) is excellent for monitoring the functional groups involved in a reaction. nih.gov For the oxidation of this compound, one could track the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the sharp C=O stretch of the aldehyde or carboxylic acid product (around 1700-1750 cm⁻¹). acs.org This provides real-time kinetic data without the need for sampling. mt.com

Investigations into Rearrangement Reactions and Fragmentations

Due to the limited availability of specific experimental studies on the rearrangement and fragmentation of this compound, this section presents a theoretical investigation based on established principles of organic chemistry and mass spectrometry. The presence of fluorine atoms at the C3 position is expected to significantly influence the reactivity and fragmentation pathways compared to its non-fluorinated analog, pentan-1-ol.

Rearrangement Reactions:

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are plausible under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation at C1. This unstable intermediate could potentially undergo a 1,2-hydride shift from C2 to C1, forming a more stable secondary carbocation.

However, the strong electron-withdrawing inductive effect of the two fluorine atoms at C3 would destabilize any developing positive charge at the adjacent C2 and C4 positions. This electronic effect likely disfavors rearrangements that would place a carbocation in proximity to the difluorinated carbon. For instance, a subsequent hydride shift from C4 to C3 is highly unlikely due to the significant positive partial charge on C3.

It has been noted that Wagner-Meerwein rearrangements can be involved in the fluorination of certain systems. nih.govst-andrews.ac.ukunifr.chnih.gov While not a rearrangement of this compound itself, this demonstrates the principle of fluorine's influence on carbocationic rearrangements. In some cases, fluorination with aminosulfuranes can also induce Wagner-Meerwein rearrangements in certain substrates. wikipedia.org

Fragmentations:

In the context of mass spectrometry, the fragmentation of this compound would follow pathways characteristic of alcohols, but with modifications due to the C-F bonds. The molecular ion ([M]⁺•) would be prone to several key fragmentation processes.

One of the most common fragmentation pathways for primary alcohols is the loss of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of [M-18]. docbrown.info Another typical fragmentation is alpha-cleavage, which involves the breaking of the C1-C2 bond to yield a stable oxonium ion.

The presence of fluorine atoms can alter fragmentation patterns. The C-F bond is strong, making the loss of a fluorine atom less favorable than other fragmentations. However, the fragmentation of perfluoroalkanes often involves the cleavage of C-C bonds and the subsequent elimination of difluorocarbene (:CF₂). fluorine1.ru While this compound is not perfluorinated, the influence of the gem-difluoro group on the fragmentation of the carbon chain is an important consideration. The fragmentation of fluorinated compounds can also lead to illogical losses, such as M-19 (loss of F) and M-20 (loss of HF). whitman.edu

Based on these principles, the following table outlines the predicted major fragments for this compound in mass spectrometry.

Predicted Fragment Ion Structure m/z Plausible Fragmentation Pathway
[C₅H₉F₂O]⁺[CH₃CH₂CF₂CH₂CH₂OH]⁺123Loss of a hydrogen atom
[C₅H₈F₂]⁺•[CH₃CH₂CF₂CH=CH₂]⁺•106Loss of water ([M-18])
[C₄H₇F₂]⁺[CH₃CH₂CF₂CH₂]⁺93Cleavage of the C1-C2 bond (alpha-cleavage) with loss of CH₂OH
[C₂H₅]⁺[CH₃CH₂]⁺29Cleavage of the C2-C3 bond
[CH₂OH]⁺[CH₂=OH]⁺31Alpha-cleavage

Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation of 3,3 Difluoropentan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For fluorinated compounds like 3,3-Difluoropentan-1-ol, NMR is particularly powerful due to the presence of the NMR-active ¹⁹F nucleus. aiinmr.comwikipedia.org

Multi-Dimensional NMR Techniques for Structural and Conformational Analysis

Multi-dimensional NMR experiments are essential for deciphering the complex spin systems present in this compound and its derivatives. wikipedia.orgwiley.com Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at C1 and C2, and between the protons at C4 and C5, confirming the connectivity of the ethyl and hydroxyethyl (B10761427) fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.org It is invaluable for assigning the ¹³C signals by correlating them to their attached, and often more easily assigned, protons. For instance, the signal for C1 would be correlated with the triplet from its two attached protons.

The expected ¹H and ¹³C NMR chemical shifts for this compound are influenced by the strong electron-withdrawing effect of the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on spectroscopic principles for analogous structures.

Atom Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) ¹³C Multiplicity (due to C-F coupling)
C1 (-CH₂OH) ~3.8 Triplet (t) ~60 Triplet (t)
C2 (-CH₂-) ~2.1 Triplet of triplets (tt) ~35 Triplet (t)
C3 (-CF₂-) - - ~124 Triplet (t)
C4 (-CH₂-) ~2.0 Quartet of triplets (qt) ~25 Triplet (t)
C5 (-CH₃) ~1.0 Triplet (t) ~10 Singlet (s)

Fluorine-19 NMR Spectroscopy Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. aiinmr.comthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgslideshare.net Its chemical shifts are highly sensitive to the local electronic environment, spanning a wide range which minimizes signal overlap. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary signal, as the two fluorine atoms are chemically equivalent. This signal's chemical shift would be characteristic of a geminal difluoroalkyl group. Furthermore, this signal would be split into a triplet by the two equivalent protons on the adjacent C2 carbon and further split into another triplet by the two equivalent protons on the adjacent C4 carbon, likely resulting in a complex multiplet (a triplet of triplets). The magnitude of the hydrogen-fluorine coupling constants (J-couplings) provides additional structural confirmation. researchgate.netjeolusa.com

Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on spectroscopic principles for analogous structures.

Atom Position ¹⁹F Chemical Shift (ppm, relative to CFCl₃) Multiplicity Coupling Constants (Hz)

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and essential for a comprehensive structural analysis. nih.gov

Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups: the hydroxyl group (-OH), the alkyl chain (C-H bonds), and the carbon-fluorine bonds (C-F).

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the IR spectrum around 1050-1150 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibrations are particularly prominent in the IR spectrum. Due to the high electronegativity of fluorine, these bonds produce strong absorption bands, typically in the 1000-1200 cm⁻¹ region. For a geminal difluoro group, strong symmetric and asymmetric stretching bands are expected.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on spectroscopic principles for analogous structures.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch IR 3200 - 3600 Strong, Broad
C-H Stretch IR, Raman 2850 - 3000 Strong (IR), Medium (Raman)
C-O Stretch IR 1050 - 1150 Strong

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govpnnl.gov For this compound (C₅H₁₀F₂O), HRMS can distinguish its exact mass from other isobaric compounds with different elemental compositions.

Upon ionization, the molecular ion (M⁺˙) of this compound would undergo fragmentation. The analysis of these fragments provides crucial information for structural elucidation. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage. For fluorinated compounds, the loss of hydrogen fluoride (B91410) (HF) is also a characteristic fragmentation pathway. nist.gov

Table 4: Predicted HRMS Data and Major Fragments for this compound Predicted data based on spectroscopic principles for analogous structures.

Ion/Fragment Formula Calculated Exact Mass (m/z) Description
[M]⁺˙ C₅H₁₀F₂O 124.0699 Molecular Ion
[M - H₂O]⁺˙ C₅H₈F₂ 106.0594 Loss of water
[M - HF]⁺˙ C₅H₉FO 104.0637 Loss of hydrogen fluoride
[M - C₂H₅]⁺˙ C₃H₅F₂O 95.0281 Loss of ethyl radical

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) is an indispensable technique for determining the molecular structure of compounds by analyzing the fragmentation patterns of their ions. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's original structure.

For this compound (Molecular Weight: 124.13 g/mol ), the molecular ion (M⁺˙) produced by electron ionization would be energetically unstable and prone to fragmentation. libretexts.org Alcohols commonly undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, this would involve cleavage between C1 and C2, leading to the loss of a propyl radical containing the difluoro group, and the formation of a resonance-stabilized cation at m/z 31 ([CH₂OH]⁺). This m/z 31 peak is often prominent for primary alcohols. whitman.edu

Dehydration: This pathway involves the elimination of a water molecule (18 amu), which would produce an alkene radical cation peak at m/z 106 (M-18). libretexts.org

Fluorine-Related Fragmentation: The presence of fluorine introduces other possible fragmentation pathways, such as the loss of a fluorine atom (M-19) or the elimination of hydrogen fluoride (M-20). whitman.edu

These predictable fragmentation reactions allow for detailed structural inference. The table below outlines the expected major fragments for this compound in an MS/MS experiment.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structural Fragment Fragmentation Pathway
124 106 H₂O (18) [C₅H₈F₂]⁺˙ Dehydration
124 104 HF (20) [C₅H₉FO]⁺˙ Hydrogen Fluoride Elimination
124 95 C₂H₅ (29) [C₃H₆F₂O]⁺ Cleavage of C2-C3 bond

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and stereochemistry. While this compound is likely a liquid at ambient temperature, its derivatives can be synthesized to facilitate crystallization. By converting the terminal alcohol into an ester or urethane (B1682113) with a rigid, planar group (e.g., p-nitrobenzoate), the resulting derivative often has a higher melting point and increased intermolecular interactions, which are conducive to forming high-quality single crystals.

Once a suitable crystal is grown, it is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to generate an electron density map, from which the atomic positions can be determined. For fluorinated organic compounds, the crystal packing can be influenced by specific intermolecular interactions, such as C–H⋯F hydrogen bonds, which play a significant role in directing the supramolecular assembly. nih.gov Although a specific crystal structure for a derivative of this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format as illustrated in the hypothetical table below.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative (e.g., 3,3-Difluoropentan-1-yl benzoate)

Parameter Value
Chemical Formula C₁₂H₁₄F₂O₂
Formula Weight 244.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 14.678(5)
β (°) 98.54(2)
Volume (ų) 1264.1(7)
Z (molecules/unit cell) 4

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for analogues)

This compound is an achiral molecule as it does not possess a stereocenter. However, if a chiral analogue were synthesized (for example, by introducing a substituent at the C-2 or C-4 position, creating a chiral center), the assessment of its enantiomeric purity would be essential. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. nsf.govresearchgate.net

These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov Enantiomers, being non-superimposable mirror images, interact with polarized light to produce signals of equal magnitude but opposite sign. nsf.gov This property allows for the quantitative determination of the enantiomeric excess (% ee) of a sample. By preparing a series of standards with known enantiomeric compositions, a calibration curve can be constructed by plotting the intensity of a characteristic CD or VCD band against the % ee. The % ee of an unknown sample can then be determined from this linear relationship. nih.govrsc.org

Table 3: Hypothetical Data for Enantiomeric Excess Determination of a Chiral Analogue using Circular Dichroism

Sample Enantiomeric Excess (% ee) of R-enantiomer CD Signal at λ_max (mdeg)
Standard 1 100% +25.0
Standard 2 50% +12.5
Standard 3 0% (racemic) 0.0
Standard 4 -50% (50% ee of S) -12.5
Standard 5 -100% (100% ee of S) -25.0

Based on the linear relationship in the table, the unknown sample would be determined to have an enantiomeric excess of 74.8% of the R-enantiomer.

Computational and Theoretical Studies on 3,3 Difluoropentan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3,3-Difluoropentan-1-ol. DFT methods provide a robust framework for analyzing the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity. By solving approximations of the Schrödinger equation, DFT can accurately model the electronic structure, offering a balance between computational cost and accuracy.

For a molecule like this compound, a typical DFT calculation would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to perform geometry optimization and subsequent electronic property calculations. These calculations reveal critical information about the molecule's stability, bond characteristics, and the influence of the gem-difluoro group on the pentanol (B124592) backbone.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

In this compound, the presence of two highly electronegative fluorine atoms at the C3 position significantly influences the energy and distribution of these frontier orbitals. The fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, pentan-1-ol. The HOMO is anticipated to be localized primarily around the oxygen atom of the hydroxyl group, as its lone pairs are the highest in energy. The LUMO, conversely, is likely to be distributed along the C-F and C-O sigma antibonding orbitals.

A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity. The HOMO-LUMO gap provides insight into the molecule's reactivity; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT (B3LYP/6-311+G(d,p)) (Note: The following data is illustrative and not from a published study.)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contribution
LUMO1.85σ(C-F), σ(C-O)
HOMO-10.50n(O), σ(C-O)
HOMO-LUMO Gap 12.35

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. pearson.com Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would clearly show a region of high negative potential around the oxygen atom of the hydroxyl group, corresponding to its lone pairs of electrons. This site represents the primary center for electrophilic attack and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it the most acidic proton and the site for hydrogen bond acceptance. The two fluorine atoms, despite their high electronegativity, would be surrounded by a region of negative potential, while the adjacent carbon (C3) would be relatively electron-deficient. This visualization is crucial for understanding intermolecular interactions and predicting sites of reactivity. libretexts.orgpearson.com

Conformational Analysis and Energy Minima Identification

The flexibility of the pentanol chain allows this compound to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. The introduction of the bulky and polar C-F bonds significantly influences the conformational preferences of the molecule, often leading to different populations of conformers compared to non-fluorinated alkanes. acs.orgresearchgate.net

Both ab initio and molecular mechanics methods are employed for conformational analysis. Ab initio methods, like DFT and Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations based on first principles. oup.comnih.gov A systematic search of the potential energy surface by rotating the single bonds (e.g., C1-C2, C2-C3, C4-C5, and C1-O1) would be performed. Each resulting geometry is then optimized to find the nearest local energy minimum.

Molecular Mechanics (MM) offers a faster, albeit less accurate, alternative. avogadro.cc MM methods use classical physics-based force fields (e.g., MMFF94, GAFF, OPLS) to calculate the potential energy of a molecule as a function of its geometry. avogadro.ccbiorxiv.org These force fields are collections of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). For fluorinated compounds, it is crucial to use a force field specifically parameterized to handle the unique electronic and steric properties of fluorine. acs.orgresearchgate.net This approach is particularly useful for scanning a large number of potential conformations to identify candidates for higher-level ab initio calculations. oup.com

The analysis for this compound would likely reveal several low-energy conformers, with their relative stability determined by a balance of steric hindrance, dipole-dipole interactions between the C-F and C-O bonds, and potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: The following data is illustrative, calculated at a theoretical DFT level.)

ConformerDihedral Angle (O-C1-C2-C3)Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
1 (Global Minimum)anti (~180°)gauche (~60°)0.0045.2
2gauche (~60°)anti (~180°)0.4522.1
3anti (~180°)anti (~180°)0.7014.8
4gauche (~-60°)gauche (~60°)1.205.5

Theoretical Prediction and Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. ucsb.edu For this compound, a common reaction to study would be its acid-catalyzed dehydration to form various alkenes. byjus.comlibretexts.org

Using DFT methods, a proposed reaction mechanism can be modeled step-by-step. For instance, the dehydration of a primary alcohol can proceed via an E2 mechanism. libretexts.org The calculation would begin by modeling the protonation of the hydroxyl group to form a good leaving group (H₂O). libretexts.org A transition state search algorithm (e.g., Berny optimization to a first-order saddle point) would then be employed to locate the geometry and energy of the transition state, where a base abstracts a proton from C2 while the C1-O bond breaks. researchgate.netscm.com

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy barrier, which is essential for predicting reaction rates. The calculations could also explore competing reaction pathways, such as the formation of different alkene isomers (e.g., 3,3-difluoropent-1-ene vs. 1,1-difluoropent-2-ene via rearrangement) and determine which is kinetically and thermodynamically favored.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of molecules over time, including their interactions with solvent molecules. aip.orgacs.org An MD simulation solves Newton's equations of motion for a system containing one or more solute molecules (this compound) surrounded by a large number of explicit solvent molecules (e.g., water).

For this compound, an MD simulation would provide insights into how the molecule tumbles and changes conformation in solution. It would also illuminate the structure of the solvation shell. The simulation could quantify the number of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules and analyze the residence time of these water molecules. aip.orgaip.org

Furthermore, MD simulations are crucial for understanding how the fluorinated alkyl part of the molecule interacts with the solvent. Studies on other fluoroalcohols have shown that the hydration around fluoroalkyl groups can be more structured than around non-fluorinated alkyl groups. aip.orgaip.org The simulation can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This provides a detailed picture of the local solvent environment, which can profoundly affect the molecule's conformational equilibrium and reactivity. acs.orgrsc.org

In Silico Design and Prediction of Novel this compound Derivatives (focused on synthetic targets)

In silico design involves the use of computational methods to create and evaluate novel molecules with specific desired properties before their actual synthesis. This approach significantly reduces the time and resources required for research and development. For this compound, in silico design can be employed to propose new derivatives with tailored characteristics for various applications.

The process typically begins with the core structure of this compound, which is then systematically modified to generate a virtual library of derivatives. These modifications can include:

Functional group modification: Altering the hydroxyl group to other functional groups such as ethers, esters, or amines.

Alkyl chain modification: Extending or branching the pentyl chain.

Alteration of fluorine substitution: Introducing additional fluorine atoms at different positions or replacing them with other halogen atoms.

Once a virtual library of derivatives is generated, their properties are predicted using a variety of computational techniques. Quantum chemistry calculations, for instance, can be used to determine electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. emerginginvestigators.org Molecular docking simulations can predict the binding affinity of these derivatives to a specific biological target, which is a key aspect of drug design. nih.govresearchgate.net

The following table illustrates a hypothetical set of novel this compound derivatives designed in silico and their predicted properties. These properties are calculated using computational models and serve as a guide for selecting the most promising candidates for synthesis.

Derivative NameModification from this compoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted Binding Affinity (kcal/mol) to a Hypothetical Target
1-methoxy-3,3-difluoropentane-OH group replaced with -OCH3-7.21.5-5.8
3,3-difluoropentyl acetateEsterification of the -OH group-7.51.2-6.2
3,3,4,4-tetrafluoropentan-1-olAddition of two fluorine atoms at C4-8.10.9-6.5
3,3-difluorohexan-1-olExtension of the alkyl chain-7.11.6-5.9
1-azido-3,3-difluoropentane-OH group replaced with -N3-7.81.1-7.1

These in silico predictions allow researchers to prioritize synthetic targets, focusing on derivatives that are most likely to exhibit the desired properties. This rational design approach is a cornerstone of modern chemical research. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling (excluding specific prohibited properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds without the need for experimental measurements. researchgate.net

The development of a QSPR model for this compound and its derivatives involves several key steps:

Data Set Collection: A diverse set of this compound derivatives with experimentally determined or accurately calculated properties is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., branching indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment).

Quantum-chemical descriptors: Derived from quantum chemistry calculations (e.g., HOMO/LUMO energies). mdpi.com

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the molecular descriptors with the property of interest. frontiersin.org The predictive power of the model is then rigorously evaluated using internal and external validation techniques.

A hypothetical QSPR model for predicting the boiling point of this compound derivatives is presented below. This illustrative model uses a simplified MLR equation:

Boiling Point (°C) = β₀ + β₁ (Molecular Weight) + β₂ (Polar Surface Area) + β₃ (LogP)

Where β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis.

The following table shows hypothetical data for a set of this compound derivatives and the predicted boiling points based on the QSPR model.

CompoundMolecular Weight ( g/mol )Polar Surface Area (Ų)LogPPredicted Boiling Point (°C)
This compound124.1320.231.3155.2
1-methoxy-3,3-difluoropentane138.159.231.8145.8
3,3-difluoropentyl acetate166.1626.301.9172.5
3,3,4,4-tetrafluoropentan-1-ol160.1120.231.5168.7
3,3-difluorohexan-1-ol138.1520.231.7169.4

QSPR models, once validated, can be powerful tools for screening large virtual libraries of compounds and identifying candidates with desirable properties, thereby streamlining the experimental workflow.

Applications of 3,3 Difluoropentan 1 Ol in Advanced Organic Synthesis and Materials Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 3,3-Difluoropentan-1-ol, possessing both a nucleophilic hydroxyl group and a stereoelectronically influential difluoromethylene group, positions it as a potentially valuable synthon in multistep organic synthesis.

It is hypothesized that this compound can serve as a precursor for a variety of advanced fluorinated scaffolds. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent chemical transformations. For instance, the resulting 3,3-difluoropentanal could undergo aldol (B89426) reactions, Wittig olefications, or reductive aminations to generate more complex fluorinated molecules.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various functional groups at the C1 position, leading to the synthesis of fluorinated ethers, amines, azides, and other derivatives. These derivatives, in turn, could be key intermediates in the construction of fluorinated heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Potential Subsequent Applications
This compound PCC, CH₂Cl₂ 3,3-Difluoropentanal Aldol condensation, Grignard reaction
This compound Jones Reagent 3,3-Difluoropentanoic acid Amide coupling, esterification
This compound 1. TsCl, pyridine; 2. NaN₃ 1-Azido-3,3-difluoropentane Click chemistry, reduction to amine

While no specific examples of the use of this compound in the total synthesis of natural products have been documented, its potential as a building block for creating fluorinated analogs is significant. The introduction of a gem-difluoro unit into a natural product scaffold can lead to enhanced biological activity, improved metabolic stability, or altered pharmacokinetic properties. This compound could provide a five-carbon fragment containing this key difluoromethylene group, which could be incorporated into the carbon skeleton of a target natural product analog through standard carbon-carbon bond-forming reactions.

Role in the Development of Novel Synthetic Methodologies

The unique electronic properties of the difluoromethylene group in this compound could be exploited in the development of new synthetic methodologies. For example, the influence of the C-F bonds on the reactivity of adjacent functional groups could be studied to design novel catalytic processes or stereoselective reactions. Research in this area could focus on transition-metal-catalyzed cross-coupling reactions where derivatives of this compound act as coupling partners.

Integration into Polymer and Material Precursor Design

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The hydroxyl group provides a handle for polymerization reactions such as esterification or etherification to form polyesters or polyethers.

Derivatives of this compound, such as acrylates or methacrylates, could be synthesized and subsequently polymerized to yield polymers with pendant difluoropentyl groups. These polymers would be expected to exhibit interesting surface properties, such as hydrophobicity and oleophobicity, making them potentially useful for coatings, lubricants, and other material science applications.

Table 2: Hypothetical Fluorinated Monomers Derived from this compound

Monomer Name Synthesis from this compound Polymerization Method Potential Polymer Properties
3,3-Difluoropentyl acrylate Acryloyl chloride, triethylamine Free-radical polymerization Hydrophobic, low surface energy
3,3-Difluoropentyl methacrylate Methacryloyl chloride, triethylamine Free-radical polymerization Increased thermal stability

Derivatization for Specialized Reagents or Probes

The functional group handles in this compound allow for its derivatization into more specialized reagents or molecular probes. For instance, the introduction of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the molecule could yield probes for biological studies. The difluoromethylene unit can serve as a stable and lipophilic spacer in such probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoropentan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Fluorinated alcohols like this compound are typically synthesized via halogenation of precursor alcohols. For example, pentan-1-ol derivatives can react with fluorinating agents (e.g., DAST or Deoxo-Fluor) under controlled temperatures (0–40°C) to introduce fluorine atoms. Catalytic acid (e.g., H₂SO₄) may enhance selectivity by stabilizing intermediates .
  • Data Consideration : Monitor reaction progress via GC-MS or NMR to track by-product formation. Yields >70% are achievable with stoichiometric fluorinating agents and inert atmospheres.

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodology : Use a combination of:

  • ¹⁹F NMR : To confirm fluorine substitution patterns (e.g., δ -120 to -150 ppm for CF₂ groups) .
  • IR Spectroscopy : Identify hydroxyl stretches (~3200–3600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns.

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